molecular formula C18H18N2O2 B13126052 9,10-Anthracenedione, 1-amino-4-(butylamino)- CAS No. 62956-46-1

9,10-Anthracenedione, 1-amino-4-(butylamino)-

Cat. No.: B13126052
CAS No.: 62956-46-1
M. Wt: 294.3 g/mol
InChI Key: OFNUONASVSMWRL-UHFFFAOYSA-N
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Description

1-amino-4-(butylamino)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields. This compound is characterized by the presence of amino and butylamino groups attached to the anthracene-9,10-dione core. It has a molecular formula of C18H18N2O2 and a molecular weight of 294.348 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4-(butylamino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthracene-9,10-dione with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-amino-4-(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and as intermediates in pharmaceutical compounds .

Scientific Research Applications

1-amino-4-(butylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-4-(butylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound can inhibit topoisomerase enzymes, further contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: An anthracenedione derivative used as an anticancer agent.

    Ametantrone: Another anthracenedione derivative with similar properties.

Uniqueness

1-amino-4-(butylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an anticancer agent make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

62956-46-1

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1-amino-4-(butylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O2/c1-2-3-10-20-14-9-8-13(19)15-16(14)18(22)12-7-5-4-6-11(12)17(15)21/h4-9,20H,2-3,10,19H2,1H3

InChI Key

OFNUONASVSMWRL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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